molecular formula C23H27N3S B2768660 3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 670268-36-7

3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Katalognummer: B2768660
CAS-Nummer: 670268-36-7
Molekulargewicht: 377.55
InChI-Schlüssel: ATYOLUAQQOPVOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Wirkmechanismus

Target of Action

The primary target of this compound is the monoamine neurotransmitter systems . It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine . These neurotransmitters play crucial roles in regulating mood, attention, reward, and movement.

Mode of Action

The compound interacts with its targets by increasing the release of dopamine and norepinephrine . It is most efficacious as a releaser of norepinephrine, with an EC50 of 41.4 nM . This means it has a high affinity for norepinephrine transporters, leading to increased levels of norepinephrine in the synaptic cleft.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH can affect the compound’s stability and its ability to cross biological membranes. Additionally, the presence of other drugs or substances can influence its efficacy through drug-drug interactions. Finally, individual factors such as age, sex, health status, and genetic makeup can also impact the compound’s effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The tetrahydrobenzothiolo pyrimidine core is then constructed through a series of cyclization reactions involving appropriate thiol and amine precursors .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research has indicated that derivatives of piperidine compounds exhibit significant activity as N-methyl-D-aspartate receptor antagonists . Specifically, the compound has been shown to selectively inhibit the NR1A/2B subtype of these receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease. In studies involving animal models, the compound demonstrated enhanced efficacy in potentiating L-DOPA effects, suggesting its potential use in treating motor symptoms associated with Parkinson's disease .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar piperidine structures have been evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Preliminary studies indicate that modifications in the benzyl group can enhance antibacterial activity, making this class of compounds promising candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Research into related compounds has shown that they possess anti-inflammatory effects. The heterocyclic nature of these compounds allows for interactions with inflammatory pathways, potentially leading to new treatments for inflammatory diseases . Further studies are needed to explore the specific anti-inflammatory mechanisms and efficacy of this compound.

Case Studies

Study ReferenceObjectiveFindings
Evaluate NMDA receptor antagonismIdentified as a potent NR1A/2B antagonist with IC50 values as low as 0.0053 µM, enhancing L-DOPA effects in Parkinson's models.
Assess antibacterial activityDemonstrated effectiveness against E. coli and Pseudomonas aeruginosa, with potential for further development into antimicrobial agents.
Investigate anti-inflammatory effectsRelated compounds showed significant anti-inflammatory properties; further investigation required for this specific compound.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts at the molecular level with target proteins involved in disease pathways. These studies help elucidate binding affinities and can guide further synthesis of more potent analogs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to its combined structural features of benzylpiperidine and tetrahydrobenzothiolo pyrimidine, which confer distinct chemical and biological properties. Its selective monoamine releasing activity makes it a valuable compound for research in neuropharmacology and medicinal chemistry.

Biologische Aktivität

The compound 3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with various biological targets, mechanisms of action, and structure-activity relationships (SAR).

1. Inhibition of Monoamine Oxidases (MAO)

Research indicates that derivatives of compounds containing the benzylpiperidine moiety exhibit significant inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B). For instance, one study reported an IC50 value of 6.71 μM for MAO-B inhibition by a related compound, suggesting moderate potency in this pathway .

CompoundTargetIC50 (μM)
3-(4-benzylpiperidin-1-yl)-5-methyl...MAO-B6.71
Pyridazinone derivativeMAO-B0.17
Pyridazine-coumarin derivativeMAO-B0.75

This inhibition is crucial as it suggests potential applications in treating mood disorders and neurodegenerative diseases where MAO activity is dysregulated.

2. Chemokine Receptor Antagonism

The compound has also been investigated for its antagonistic effects on chemokine receptors, particularly CCR3. A related series of benzylpiperidine compounds demonstrated potent inhibition of eotaxin-induced calcium mobilization in eosinophils, indicating a role in inflammatory responses .

Compound TypeTargetMechanism
Benzylpiperidine DerivativesCCR3Antagonism of eotaxin-induced chemotaxis

3. NMDA Receptor Modulation

Another area of interest is the interaction with NMDA receptors. Compounds similar to the target molecule have shown selective antagonism at NR1A/2B subtypes with very low IC50 values (as low as 0.0053 μM) . This suggests potential utility in conditions like Parkinson's disease where NMDA receptor overactivity is implicated.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzyl group and piperidine structure significantly influence biological activity. For example, substituents on the benzyl moiety can enhance binding affinity to target receptors while maintaining selectivity .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Parkinson's Disease Model : A study using a 6-hydroxydopamine-lesioned rat model demonstrated that compounds with similar structures could potentiate L-DOPA's effects, suggesting a synergistic mechanism that could improve treatment outcomes for Parkinson’s patients .

Eigenschaften

IUPAC Name

4-(4-benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3S/c1-16-24-22(21-19-9-5-6-10-20(19)27-23(21)25-16)26-13-11-18(12-14-26)15-17-7-3-2-4-8-17/h2-4,7-8,18H,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYOLUAQQOPVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.